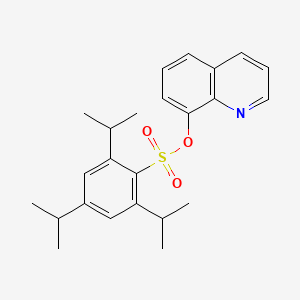
Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a quinoline ring attached to a benzenesulfonate group, which is further substituted with three isopropyl groups at the 2, 4, and 6 positions of the benzene ring
Wirkmechanismus
Target of Action
Related compounds such as n-(quinolin-8-yl)methanesulfonamide have been shown to target methionine aminopeptidase in escherichia coli .
Mode of Action
It’s worth noting that the compound’s structure allows it to form intermolecular hydrogen bonds, linking the amino group to the aromatic ring . This property could potentially facilitate its interaction with its targets.
Result of Action
A related process involving n-(quinolin-8-yl)amides and acetone/acetonitrile under microwave-accelerated cross-dehydrogenative-coupling (cdc) conditions has been reported to generate corresponding 5-acetonated/acetonitriled n-(quinolin-8-yl)amides .
Action Environment
It’s worth noting that the compound’s structure allows it to form intermolecular hydrogen bonds, which could potentially be influenced by environmental factors such as ph and temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate typically involves the reaction of quinoline with 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include pyridine or triethylamine. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonic acid.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline or benzenesulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate: Similar structure with a morpholine sulfonyl group.
Quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate: Similar structure with a sulfamoyl group.
Uniqueness
Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate is unique due to the presence of three isopropyl groups on the benzenesulfonate moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline-based sulfonates and may contribute to its specific applications and effects .
Eigenschaften
IUPAC Name |
quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3S/c1-15(2)19-13-20(16(3)4)24(21(14-19)17(5)6)29(26,27)28-22-11-7-9-18-10-8-12-25-23(18)22/h7-17H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFZQJXLFXZUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














